Topiramate-d12

Descripción

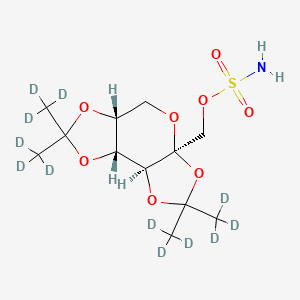

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADKKWYZYXHBB-RFYKXYJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279037-95-4 | |

| Record name | 1279037-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Topiramate-d12 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Topiramate-d12, a deuterated analog of the anticonvulsant drug Topiramate. This document details its primary application in research, focusing on its role as an internal standard in quantitative bioanalysis. It also provides detailed experimental protocols and quantitative data to aid in the design and execution of studies involving Topiramate.

Introduction to this compound

This compound is a stable isotope-labeled version of Topiramate where twelve hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Topiramate in biological matrices.[2][3] Its chemical formula is C₁₂H₉D₁₂NO₈S and it has a molecular weight of approximately 351.44 g/mol .[4][5] The labeling with deuterium renders it chemically identical to Topiramate, ensuring similar behavior during sample preparation and chromatographic separation, but distinguishable by its higher mass in a mass spectrometer.[6]

Primary Use in Research: A Superior Internal Standard

The primary and most critical application of this compound in research is its use as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][7] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:[6]

-

Correction for Matrix Effects: It effectively compensates for variations in signal intensity caused by the complex biological matrix (e.g., plasma, urine).[6][7]

-

Compensation for Analyte Loss: It accounts for any loss of the target analyte (Topiramate) during sample extraction, handling, and injection.[1]

-

Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, it significantly enhances the accuracy and precision of the quantitative results.[6][7]

This compound is extensively used in pharmacokinetic (PK) studies, bioequivalence studies, and therapeutic drug monitoring (TDM) of Topiramate.[2][7]

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters for the use of this compound as an internal standard in LC-MS/MS methods for the quantification of Topiramate.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₁₂H₉D₁₂NO₈S | [1][4][5] |

| Molecular Weight | 351.44 g/mol | [4][5] |

| CAS Number | 1279037-95-4 | [1][4] |

| Synonyms | McN 4853 D12, RWJ 17021 D12 | [4] |

Table 1: Physicochemical Properties of this compound

| Parameter | Typical Values | Reference(s) |

| Internal Standard Concentration | 1 µg/mL or 2000 ng/mL | [1][2] |

| Linearity Range for Topiramate | 0.5 - 30 µg/mL or 10 - 2000 ng/mL | [7][8] |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL or 10 ng/mL | [5][8] |

| Intra- and Inter-day Precision (%CV) | < 15% | [7] |

| Accuracy (%Bias) | Within ±15% | [7] |

Table 2: Typical Bioanalytical Method Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |

| Topiramate | 338.2 | 78.2 | Negative ESI | [6][8] |

| This compound | 350.3 | 78.2 | Negative ESI | [6][8] |

Table 3: Mass Spectrometry (MS/MS) Transitions for Multiple Reaction Monitoring (MRM)

Experimental Protocols

The following sections provide a generalized methodology for the quantification of Topiramate in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Sample Preparation

The goal of sample preparation is to extract Topiramate and this compound from the biological matrix and remove interfering substances. Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Protocol 1: Solid Phase Extraction (SPE) [2]

-

Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

-

Sample Loading: To 200 µL of plasma, add 50 µL of this compound internal standard solution (e.g., 2000 ng/mL). Vortex to mix. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove polar interferences.

-

Elution: Elute Topiramate and this compound with an organic solvent like acetonitrile or methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) [1]

-

Precipitation: To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL). Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry (MS) Conditions

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is preferred for Topiramate and its deuterated analog.[1]

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

-

MRM Transitions: Monitor the transitions listed in Table 3.

Visualizations: Pathways and Workflows

Metabolic Pathway of Topiramate

Topiramate is primarily excreted unchanged in the urine. However, a portion of the drug is metabolized in the liver via hydroxylation, hydrolysis, and glucuronidation.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. cda-amc.ca [cda-amc.ca]

- 6. benchchem.com [benchchem.com]

- 7. Therapeutic drug monitoring of topiramate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of topiramate in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Human Metabolome Database: Showing metabocard for Topiramate (HMDB0005034) [hmdb.ca]

Chemical properties and synthesis of Topiramate-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of Topiramate-d12, a deuterated analog of the anticonvulsant drug Topiramate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its characteristics, preparation, and analytical applications.

Chemical Properties of this compound

This compound is a stable, isotopically labeled form of Topiramate, where twelve hydrogen atoms on the two isopropylidene protecting groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Topiramate in biological matrices by mass spectrometry.

General Properties

| Property | Value | References |

| Chemical Name | [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | [1][2] |

| Synonyms | Topiramate D12, McN 4853 D12, RWJ 17021 D12 | [2][3] |

| CAS Number | 1279037-95-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₉D₁₂NO₈S | [3][4][5] |

| Molecular Weight | 351.44 g/mol | [1][3][4] |

Physicochemical Data

| Property | Value | References |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 125-126 °C | [7][8] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. Slightly soluble in Chloroform and Ethyl Acetate. Low solubility in PBS (pH 7.2). | [9][10][11] |

| Storage Temperature | -20°C | [3][9][12] |

| Isotopic Purity | ≥98% atom D; ≥99% deuterated forms (d₁-d₁₂) | [5][11][13] |

Synthesis of this compound

The synthesis of this compound is analogous to that of unlabeled Topiramate, with the key difference being the use of a deuterated reagent to introduce the isotopic labels. The general strategy involves two main steps: the protection of D-fructose with deuterated acetone, followed by sulfamoylation of the primary hydroxyl group.

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Experimental Protocol (Inferred)

The following is a representative, inferred protocol for the synthesis of this compound based on established methods for the synthesis of Topiramate.

Step 1: Synthesis of 2,3:4,5-bis-O-(isopropylidene-d6)-β-D-fructopyranose

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D-fructose in an excess of acetone-d6.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate). Filter the mixture and remove the excess acetone-d6 under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2,3:4,5-bis-O-(isopropylidene-d6)-β-D-fructopyranose.

Step 2: Sulfamoylation to yield this compound

-

Reaction Setup: Dissolve the deuterated intermediate from Step 1 in a suitable anhydrous aprotic solvent (e.g., dichloromethane or toluene) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Addition of Base: Add a base, such as triethylamine or pyridine, to the solution.

-

Addition of Sulfamoylating Agent: Slowly add a solution of sulfamoyl chloride in the same solvent to the reaction mixture while maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/n-heptane) to obtain the final product as a white crystalline solid.[6]

Application in Analytical Methods

This compound is primarily used as an internal standard in the quantitative analysis of Topiramate in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its similar chemical and physical properties to the unlabeled analyte, while its mass difference allows for distinct detection.

Experimental Workflow for Bioanalysis

The following diagram outlines a typical workflow for the quantification of Topiramate in a biological matrix using this compound as an internal standard.

Representative LC-MS/MS Protocol

The following is a representative protocol for the determination of Topiramate in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 100 µL of human plasma, add a known amount of this compound solution as an internal standard.

-

Perform a solid-phase extraction using a suitable SPE cartridge (e.g., Strata X).

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., Symmetry C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Mass Spectrometry: Operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Mass Transitions:

-

Topiramate: m/z 338.2 → 78.2

-

This compound: m/z 350.3 → 78.2

-

3. Quantification

-

The concentration of Topiramate in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Topiramate.

This comprehensive guide provides essential technical information on this compound for researchers and professionals in the pharmaceutical sciences. The detailed chemical properties, inferred synthesis protocol, and analytical applications outlined herein serve as a foundational resource for its effective utilization in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A preliminary multi-stable-isotopic evaluation of three synthetic pathways of Topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]

- 6. US8748594B2 - Process for the preparation and purification of topiramate - Google Patents [patents.google.com]

- 7. Topiramate Impurity 6 synthesis - chemicalbook [chemicalbook.com]

- 8. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of topiramate in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. A new method for the preparation of pure topiramate with a micron particle size [jpst.irost.ir]

- 11. researchgate.net [researchgate.net]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topiramate-d12 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Topiramate-d12 as an internal standard in mass spectrometry-based bioanalysis. It delves into the core principles of its application, detailed experimental protocols, and the quantitative data supporting its efficacy in achieving accurate and precise quantification of topiramate in biological matrices.

Introduction: The Role of Internal Standards in Quantitative Bioanalysis

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is crucial for reliable and reproducible results.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and experience similar ionization and matrix effects.[1] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as their properties are nearly identical to the analyte, ensuring the highest level of accuracy and precision.[1][2] this compound, a deuterated analog of topiramate, serves as an exemplary SIL internal standard for the quantification of topiramate in various biological samples.[3][4]

Topiramate is a broad-spectrum antiepileptic drug also used for migraine prophylaxis.[5][6] Accurate measurement of its concentration in plasma or other biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[7][8] The use of this compound compensates for variations that can occur during sample preparation, chromatography, and ionization, thereby ensuring the integrity of the analytical data.[2]

Physicochemical Properties of this compound

This compound is a synthetic derivative of topiramate where twelve hydrogen atoms have been replaced with deuterium atoms.[9][10] This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, allowing for its distinct detection by the mass spectrometer, while maintaining nearly identical chemical and physical properties.[11]

Table 1: Physicochemical Properties of Topiramate and this compound

| Property | Topiramate | This compound | Reference(s) |

| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₉D₁₂NO₈S | [9][12] |

| Molecular Weight | 339.36 g/mol | 351.44 g/mol | [9][12] |

| CAS Number | 97240-79-4 | 1279037-95-4 | [9][13] |

Rationale for Using this compound as an Internal Standard

The structural and chemical similarity of this compound to native topiramate makes it an ideal internal standard. It effectively accounts for variability in the analytical process, from extraction to detection.

Experimental Protocols for Bioanalysis

The following sections outline a typical experimental workflow for the quantification of topiramate in human plasma using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract topiramate and this compound from the biological matrix while removing interfering substances. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Protocol: Solid-Phase Extraction (SPE) [3][7]

-

To a 200 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution (e.g., 2000 ng/mL).[1][7]

-

Load the mixture onto a pre-conditioned Strata X extraction cartridge.[1][3]

-

Wash the cartridge with water to remove interfering substances.[7]

-

Elute the analyte and internal standard with an appropriate organic solvent, such as acetonitrile.[1][7]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[7]

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a reverse-phase C18 column. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from endogenous matrix components.

Table 2: Example Liquid Chromatography Parameters

| Parameter | Condition | Reference(s) |

| Column | Ascentis C18 or equivalent | [7] |

| Mobile Phase | Acetonitrile and ammonium acetate solution (e.g., 85:15 v/v) | [7] |

| Flow Rate | 0.4 - 0.5 mL/min | [1][7] |

| Injection Volume | 10 - 50 µL | [7] |

| Total Run Time | Approximately 2 - 2.5 minutes | [1][7] |

Mass Spectrometry Detection

A triple quadrupole mass spectrometer operating in the negative ion mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is commonly used for detection.[1][3]

Table 3: Example Mass Spectrometry Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Topiramate | 338.2 | 78.2 | [1][3] |

| This compound (IS) | 350.3 | 78.2 | [1][3] |

Method Validation and Quantitative Data

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. Key validation parameters include linearity, accuracy, precision, and recovery.

Table 4: Summary of Method Validation Parameters from Various Studies

| Parameter | Range/Value | Reference(s) |

| Linearity Range | 10 - 2000 ng/mL | [3] |

| 20 - 5000 ng/mL | [8] | |

| 1 - 1000 ng/ml | ||

| Intra-day Precision (%CV) | ≤ 4.5% | [7] |

| < 5.25% | [8] | |

| Inter-day Precision (%CV) | ≤ 4.4% | [7] |

| < 6.24% | [8] | |

| Intra-day Accuracy (%) | 95.9 - 97.0% | [7] |

| 93.45 - 108.68% | [8] | |

| Inter-day Accuracy (%) | 92.9 - 96.4% | [7] |

| 99.24 - 116.63% | [8] | |

| Recovery | > 84% |

Topiramate's Mechanism of Action: A Simplified Overview

Topiramate exerts its therapeutic effects through multiple mechanisms of action, primarily by modulating neuronal excitability.[6][11] Understanding these pathways can provide context for its therapeutic applications and the importance of accurate quantification.

Topiramate's multifaceted mechanism includes the blockage of voltage-gated sodium channels, enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, and antagonism of the AMPA/kainate subtype of glutamate receptors.[2] These actions collectively lead to a reduction in neuronal excitability, which is the basis for its anticonvulsant and migraine-prophylactic effects.[2]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of topiramate in biological matrices. Its properties as a stable isotope-labeled internal standard make it superior to structural analogs, particularly in regulated bioanalytical studies.[1] The detailed experimental protocols and robust validation data presented in this guide underscore the reliability of methods employing this compound. For researchers, scientists, and drug development professionals, the use of this compound in LC-MS/MS assays represents the best practice for generating high-quality data in pharmacokinetic, toxicokinetic, and clinical studies.

References

- 1. geneonline.com [geneonline.com]

- 2. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Topiramate modulates GABA-evoked currents in murine cortical neurons by a nonbenzodiazepine mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. study.com [study.com]

- 6. topiramate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Topiramate protects against glutamate excitotoxicity via activating BDNF/TrkB-dependent ERK pathway in rodent hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topiramate via NMDA, AMPA/kainate, GABAA and Alpha2 receptors and by modulation of CREB/BDNF and Akt/GSK3 signaling pathway exerts neuroprotective effects against methylphenidate-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Multifaceted Mechanism of Action of Topiramate

A Note on Deuterated Topiramate: Initial inquiries into the deuterated form of topiramate, identified as V-934 and previously under development by Vaneltix Pharma, have revealed that its development has been discontinued. Consequently, publicly available data regarding its specific mechanism of action, pharmacokinetic profile, and comparative analysis with non-deuterated topiramate is not available. Therefore, this guide will focus on the extensively studied and well-documented mechanism of action of topiramate.

Executive Summary

Topiramate is a broad-spectrum antiepileptic and migraine prophylactic agent with a complex and multifaceted mechanism of action. Unlike many antiepileptic drugs that target a single molecular entity, topiramate exerts its therapeutic effects through the modulation of multiple targets within the central nervous system. This guide provides a detailed overview of the core mechanisms of action of topiramate, presenting key quantitative data, experimental methodologies, and visual representations of the involved signaling pathways to support researchers, scientists, and drug development professionals.

Modulation of Voltage-Gated Ion Channels

A primary mechanism by which topiramate stabilizes neuronal excitability is through its interaction with voltage-gated ion channels, particularly sodium (Nav) and calcium (Cav) channels.

State-Dependent Blockade of Voltage-Gated Sodium Channels

Topiramate produces a state-dependent blockade of voltage-gated sodium channels, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[1][2] This action reduces the number of channels available to open in response to depolarization, thereby limiting sustained high-frequency repetitive firing of neurons, a hallmark of seizure activity.[3] The IC50 for this effect has been determined to be 48.9 μM in rat cerebellar granule cells.[1][4][5] Interestingly, the phosphorylation state of the sodium channel, particularly by protein kinase C (PKC), can modulate the inhibitory effect of topiramate.[6][7]

Inhibition of L-Type Calcium Channels

Topiramate has also been shown to inhibit high-voltage-activated L-type calcium channels.[8] This action contributes to the overall reduction in neuronal excitability by decreasing calcium influx, which is a critical trigger for neurotransmitter release. In studies using HEK 293 cells transfected with L-type calcium channels, 10 μM topiramate inhibited the currents by approximately 59%.[8]

Enhancement of GABAergic Neurotransmission

Topiramate potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.[9] This effect is subtype-dependent and occurs at a site distinct from the benzodiazepine and barbiturate binding sites.[10][11] Topiramate enhances the GABA-evoked chloride currents, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential generation.[9] This enhancement of GABAergic inhibition is a key contributor to its anticonvulsant properties.

Antagonism of Excitatory Glutamatergic Neurotransmission

Topiramate negatively modulates the function of excitatory amino acid receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors.[12][13][14]

Inhibition of AMPA and Kainate Receptors

By antagonizing AMPA and kainate receptors, topiramate reduces the depolarizing excitatory postsynaptic currents mediated by glutamate.[15] This action helps to dampen excessive excitatory neurotransmission that can lead to seizure generation. Topiramate has been shown to be a selective antagonist of GluK1 (formerly GluR5) kainate receptors with an IC50 of 0.46 μM.[4][5] The inhibition of kainate-evoked calcium influx by topiramate is dependent on the phosphorylation state of the receptor.[16] The IC50 values for the blockade of kainate-evoked currents have been reported to be between 1.6 and 4.8 μM in cultured rat hippocampal neurons.[14] Topiramate has been observed to inhibit AMPA and kainate-mediated calcium influx by up to 60% at concentrations of 30 and 100 μM.[17]

Inhibition of Carbonic Anhydrase Isoenzymes

Topiramate is a weak inhibitor of carbonic anhydrase (CA), particularly the cytosolic isoenzyme II (CA-II) and the membrane-bound isoenzyme IV (CA-IV).[18][19][20] The inhibition of these enzymes leads to a decrease in the formation of bicarbonate and protons from carbon dioxide and water. This can result in a mild metabolic acidosis and may also contribute to the anticonvulsant effect by altering neuronal pH and excitability.[21]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of topiramate's interaction with its molecular targets.

Table 1: Inhibitory Concentrations (IC50) of Topiramate

| Target | IC50 | Species/Cell Type | Reference |

| Voltage-Gated Sodium Channels (Nav) | 48.9 μM | Rat cerebellar granule cells | [1][4][5] |

| GluK1 (GluR5) Kainate Receptor | 0.46 μM | [4][5] | |

| Kainate-Evoked Currents (Phase I) | 1.6 μM | Cultured rat hippocampal neurons | [14] |

| Kainate-Evoked Currents (Phase II) | 4.8 μM | Cultured rat hippocampal neurons | [14] |

| Persistent Sodium Current (Nav1.3) | 61 ± 37 nM | HEK293 cells | [22] |

| Transient Sodium Current (Nav1.3) | 3.2 ± 1.8 μM | HEK293 cells | [22] |

Table 2: Inhibition Constants (Ki) of Topiramate for Carbonic Anhydrase Isoenzymes

| Isoenzyme | Ki (μM) | Species | Reference |

| Human CA-I | ~100 | Human | [18][19] |

| Human CA-II | 7 | Human | [18][19] |

| Human CA-IV | 10 | Human | [18][19] |

| Human CA-VI | >100 | Human | [18][19] |

| Rat CA-II | 0.1 - 1 | Rat | [4][18] |

| Rat CA-IV | 0.2 - 10 | Rat | [4][18] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of topiramate.

Whole-Cell Voltage-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of topiramate on voltage-gated sodium or calcium currents, or ligand-gated AMPA/kainate or GABA-A receptor currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells).[23][24][25][26]

Methodology:

-

Cell Preparation: Culture primary neurons (e.g., rat cerebellar granule cells or hippocampal neurons) or HEK293 cells stably expressing the ion channel of interest on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an appropriate external solution (e.g., artificial cerebrospinal fluid).

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing ions appropriate for the current being measured (e.g., Cs-based for isolating calcium currents).

-

Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell interior.

-

Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit the desired ion channel currents. For ligand-gated channels, apply the agonist (e.g., kainate or GABA) via a rapid perfusion system.

-

Data Acquisition: Record the resulting currents using a patch-clamp amplifier and digitize the data for analysis.

-

Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing topiramate at various concentrations and repeat the voltage-clamp protocol.

-

Data Analysis: Analyze the current amplitudes, kinetics, and voltage-dependence before and after topiramate application to determine its effects (e.g., IC50, changes in activation/inactivation).

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of topiramate on different carbonic anhydrase isoenzymes.[18][19][27]

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified human or rat carbonic anhydrase isoenzymes. Prepare a buffered solution of the substrate, p-nitrophenyl acetate (p-NPA) or use a CO2 hydration assay.

-

Assay Setup: In a 96-well plate, add the buffer, the carbonic anhydrase isoenzyme, and varying concentrations of topiramate.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction. The hydrolysis of p-NPA by carbonic anhydrase produces p-nitrophenol, which is yellow and can be measured spectrophotometrically. Alternatively, monitor the change in pH or use mass spectrometry for CO2 hydration.

-

Data Measurement: Measure the rate of the reaction (e.g., the increase in absorbance at 400 nm over time) using a plate reader.

-

Data Analysis: Plot the reaction rate as a function of the topiramate concentration. Fit the data to a suitable inhibition model (e.g., the Cheng-Prusoff equation) to calculate the Ki value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the multifaceted mechanism of action of topiramate.

Caption: Overview of Topiramate's Multifaceted Mechanism of Action.

Caption: Experimental Workflow for Characterizing Topiramate's Mechanism.

References

- 1. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneonline.com [geneonline.com]

- 3. Effects of topiramate on sodium-dependent action-potential firing by mouse spinal cord neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topiramate | Kainate receptor GluK1 antagonist | Hello Bio [hellobio.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Topiramate enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topiramate modulates GABA-evoked currents in murine cortical neurons by a nonbenzodiazepine mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topiramate modulation of β(1)- and β(3)-homomeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective antagonism of GluR5 kainate-receptor-mediated synaptic currents by topiramate in rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular actions of topiramate: blockade of kainate-evoked inward currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TOPIRAMATE--AN-AMINOSULFONYL-CONTAINING-ANTICONVULSANT--PROLONGS-AMPA-RECEPTOR-SYNAPTIC-CURRENTS-IN-BASOLATERAL-AMYGDALA-NEURONS--IMPLICATIONS-FOR-SELECTIVE-INHIBITION-OF-GluR5-KAINATE-RECEPTOR-RESPONSES [aesnet.org]

- 16. Topiramate modulation of kainate-induced calcium currents is inversely related to channel phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation by topiramate of AMPA and kainate mediated calcium influx in cultured cerebral cortical, hippocampal and cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Two new actions of topiramate: inhibition of depolarizing GABA(A)-mediated responses and activation of a potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carbamazepine and topiramate modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. homepages.gac.edu [homepages.gac.edu]

- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

A Technical Guide to Topiramate-d12 Certified Reference Material: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Topiramate-d12, a deuterated analogue of the anticonvulsant and migraine prophylactic drug, Topiramate. This document details its commercial availability, outlines a plausible synthesis protocol, describes the certification process for a reference material, and provides an experimental protocol for its use as an internal standard in quantitative analysis. Furthermore, it visualizes the mechanistic pathways of Topiramate and the workflows for its synthesis and analysis.

Commercial Suppliers and Availability of this compound Certified Reference Material

This compound is available from several commercial suppliers as a certified reference material (CRM). These materials are essential for ensuring the accuracy and traceability of analytical measurements in clinical and forensic toxicology, bioequivalence studies, and pharmaceutical quality control. The table below summarizes the offerings from various suppliers.

| Supplier | Product Name | CAS Number | Format | Concentration/Amount | Purity/Isotopic Enrichment |

| Cerilliant (a part of MilliporeSigma) | This compound | 1279037-95-4 | Solution in Methanol | 100 µg/mL | Certified Reference Material |

| LGC Standards | This compound (di-iso-propylidene-d12) | 1279037-95-4 | Solution in Methanol | 0.1 mg/mL | Not specified |

| Santa Cruz Biotechnology | This compound | 1279037-95-4 | Not specified | Not specified | Not specified |

| Toronto Research Chemicals | This compound | 1279037-95-4 | Neat | 1 mg, 5 mg, 10 mg | >98% chemical purity, >99% isotopic purity |

| Clearsynth | This compound | 1279037-95-4 | Neat | Inquire | Not specified |

| Alsachim | This compound | 1279037-95-4 | Neat or Solution | Inquire | >98% chemical purity, >99% isotopic purity |

Experimental Protocols

Plausible Synthesis of this compound

While specific, detailed synthetic procedures for this compound are often proprietary, a scientifically sound protocol can be devised based on the known synthesis of Topiramate and general methods for isotopic labeling. The d12-labeling is typically achieved by using deuterated acetone to form the two isopropylidene protecting groups on the fructose precursor.

Objective: To synthesize this compound from D-fructose.

Materials:

-

D-Fructose

-

Acetone-d6 (99.5 atom % D)

-

Sulfuric acid (concentrated)

-

Sulfamoyl chloride (ClSO₂NH₂)

-

Pyridine

-

Dichloromethane (anhydrous)

-

Toluene (anhydrous)

-

Sodium bicarbonate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Step 1: Synthesis of 2,3:4,5-Di-O-(isopropylidene-d6)-β-D-fructopyranose:

-

Suspend D-fructose in an excess of acetone-d6.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the acid with sodium bicarbonate.

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting di-isopropylidene-d12-fructose derivative by column chromatography on silica gel.

-

-

Step 2: Sulfamoylation to form this compound:

-

Dissolve the purified 2,3:4,5-Di-O-(isopropylidene-d6)-β-D-fructopyranose in anhydrous dichloromethane or toluene.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of sulfamoyl chloride in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment.

Certification of this compound Reference Material

The certification of a reference material is a rigorous process that ensures its quality, traceability, and stated property values. This process is generally conducted under an accreditation such as ISO 17034 for reference material producers.

Objective: To certify a batch of synthesized this compound as a Certified Reference Material (CRM).

Methodology:

-

Material Characterization:

-

Identity Confirmation: Confirm the chemical structure using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

-

Purity Assessment: Determine the chemical purity using multiple independent analytical techniques, such as HPLC-UV, GC-MS, and quantitative NMR (qNMR). This helps to identify and quantify any organic or inorganic impurities.

-

Isotopic Enrichment: Determine the isotopic purity (deuterium incorporation) using mass spectrometry.

-

-

Homogeneity Study:

-

Assess the homogeneity of the batch by analyzing multiple samples taken from different parts of the batch. The variation between samples must be statistically insignificant.

-

-

Stability Study:

-

Conduct both short-term (for shipping conditions) and long-term (for storage) stability studies under various temperature and light conditions to establish the shelf-life and recommended storage conditions.

-

-

Value Assignment and Uncertainty Budget:

-

The certified value (e.g., concentration in solution or purity of the neat material) is determined from the characterization data.

-

An uncertainty budget is calculated, taking into account contributions from characterization, homogeneity, and stability studies.

-

-

Issuance of Certificate of Analysis (CoA):

-

A comprehensive CoA is prepared that includes the certified value and its uncertainty, a statement of metrological traceability, details of the characterization methods, homogeneity and stability data, and recommended storage and handling instructions.

-

Quantitative Analysis of Topiramate in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Topiramate in biological matrices due to its similar chemical and physical properties and its distinct mass, which allows for differentiation by the mass spectrometer.

Objective: To determine the concentration of Topiramate in human plasma samples.

Materials:

-

Human plasma samples

-

This compound certified reference material (as internal standard, IS)

-

Topiramate certified reference material (for calibration curve)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column)

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 500 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Topiramate from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Topiramate: e.g., m/z 338.1 → 268.1

-

This compound: e.g., m/z 350.2 → 274.1

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of Topiramate CRM into blank plasma and processing them in the same way as the unknown samples.

-

Plot the peak area ratio of Topiramate to this compound against the concentration of Topiramate.

-

Determine the concentration of Topiramate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of Topiramate

Topiramate exerts its therapeutic effects through multiple mechanisms of action, primarily by modulating neuronal excitability in the central nervous system.

Caption: Multifaceted mechanism of action of Topiramate.

Workflow for the Synthesis and Certification of this compound CRM

The production of a this compound CRM involves a systematic workflow from synthesis to the final certified product.

Caption: Workflow for this compound CRM production.

Experimental Workflow for Quantitative Analysis

The use of this compound as an internal standard in a typical bioanalytical workflow is depicted below.

Caption: Bioanalytical workflow for Topiramate quantification.

Navigating the Core Attributes of Topiramate-d12: An In-depth Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Topiramate-d12, a deuterated analog of the anticonvulsant and migraine prophylactic drug, Topiramate. The focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the isotopic purity and stability of this compound, underpinned by robust experimental methodologies and data presentation.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that directly impacts its utility in quantitative analyses, particularly in mass spectrometry-based assays where it serves as an internal standard. The primary measure of isotopic purity is the extent of deuterium incorporation and the distribution of different isotopologues.

Data Presentation: Isotopic Distribution

The isotopic distribution of this compound is typically determined by mass spectrometry. High-resolution mass spectrometry is essential to resolve the isotopic peaks and accurately determine their relative abundances. While a specific Certificate of Analysis with a detailed isotopic distribution for a commercial batch of this compound was not publicly available, the following table represents typical specifications for such a standard.

| Isotopologue | Mass Shift from Unlabeled (Da) | Representative Abundance (%) |

| d12 | +12 | > 98% |

| d11 | +11 | < 2% |

| d10 | +10 | < 0.5% |

| d0-d9 | +0 to +9 | < 0.1% |

Note: The data presented in this table is representative and may vary between different batches and manufacturers. It is crucial to refer to the Certificate of Analysis provided with the specific lot of this compound being used.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

-

LC Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Scan Range: m/z 300-400

-

Resolution: > 60,000

-

Data Analysis: Extract the ion chromatograms for the expected m/z values of the different isotopologues of Topiramate (d12, d11, d10, etc.). Integrate the peak areas for each isotopologue and calculate their relative abundances. A common transition for Topiramate is m/z 338.2 → 78.2 in negative mode.[1]

-

Stability of this compound

The stability of a deuterated standard is crucial for its reliable use over time. Stability studies are performed to evaluate the impact of various environmental factors, such as temperature, humidity, light, and pH, on the integrity of the molecule.

Data Presentation: Forced Degradation Studies

| Stress Condition | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | Moderate | Hydrolysis of the sulfamate group |

| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | Significant | Hydrolysis of the sulfamate group |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | Minimal | Oxidation products |

| Thermal Degradation (80°C, 7 days) | Minimal in solid state | Potential decomposition |

| Photostability (ICH Q1B), solid & solution | Minimal | Photodegradation products |

Note: The kinetic isotope effect may lead to a slower degradation rate for this compound compared to unlabeled Topiramate, particularly in pathways involving the cleavage of a C-D bond.

Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study of this compound.

Instrumentation:

-

HPLC system with a stability-indicating detector (e.g., Charged Aerosol Detector (CAD) or Mass Spectrometer)

-

pH meter

-

Oven

-

Photostability chamber

Reagents:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Suitable buffer (e.g., phosphate or acetate)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to obtain a stock solution of known concentration.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours), neutralize with NaOH, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw and neutralize aliquots as described for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light. Withdraw aliquots at specified time points.

-

Thermal Degradation: Store the solid this compound and a solution of the compound at an elevated temperature (e.g., 80°C). Analyze samples at specified time points.

-

Photostability: Expose the solid this compound and a solution to light according to ICH Q1B guidelines.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products.

Metabolic Pathways of Topiramate

Understanding the metabolic fate of Topiramate is crucial for interpreting pharmacokinetic data and the rationale for using a deuterated internal standard. Topiramate undergoes metabolism through hydroxylation, hydrolysis, and glucuronidation. The major metabolic pathways are illustrated below. Deuteration at the isopropylidene methyl groups, as in this compound, is not expected to significantly alter the primary metabolic pathways, but it can slow down metabolic processes involving these positions due to the kinetic isotope effect.

Conclusion

This technical guide has provided a detailed framework for understanding and evaluating the isotopic purity and stability of this compound. While specific quantitative data from manufacturers is essential for lot-to-lot comparisons, the methodologies and representative data presented herein offer a robust foundation for researchers and drug development professionals. The provided experimental protocols for isotopic purity determination and forced degradation studies are designed to be adaptable to specific laboratory settings and regulatory requirements. A thorough characterization of these critical quality attributes is paramount to ensure the reliability and accuracy of analytical data generated using this compound as an internal standard.

References

The Role of Topiramate-d12 in Advancing Pharmacokinetic and Pharmacodynamic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Topiramate-d12, a deuterated analog of the anticonvulsant drug topiramate, in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The stability and unique mass signature of this compound make it an indispensable tool, primarily as an internal standard, for the accurate quantification of topiramate in biological matrices. This precision in pharmacokinetic analysis is fundamental to understanding its complex pharmacodynamic effects.

The Critical Role of this compound in Pharmacokinetic Analysis

This compound serves as the gold-standard internal standard for the bioanalysis of topiramate.[1] Its utility is most pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are favored for their high sensitivity, specificity, and speed.[2] The co-extraction of this compound with the analyte of interest, topiramate, from biological samples allows for the correction of variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.

Bioanalytical Methodologies: A Summary

The quantification of topiramate in biological matrices, such as human plasma, is a critical component of pharmacokinetic studies. Validated LC-MS/MS methods are routinely employed for this purpose, with this compound used as the internal standard. These methods are essential for bioequivalence studies, therapeutic drug monitoring, and dose-finding studies.

A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often utilizes solid-phase extraction (SPE) or protein precipitation to isolate topiramate and this compound from the plasma matrix. Chromatographic separation is then achieved using a C18 column with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer. Finally, detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both topiramate and this compound, ensuring high selectivity.

Quantitative Data Summary

The following tables summarize key data from studies utilizing this compound for the quantification of topiramate.

Table 1: Representative Pharmacokinetic Parameters of Topiramate from a Single-Dose Bioequivalence Study

| Parameter | Formulation A (Test) | Formulation B (Reference) |

| Cmax (ng/mL) | 849 ± 247 | 946 ± 308 |

| AUC0-t (ng·h/mL) | 34,300 ± 8100 | 35,900 ± 7800 |

| Tmax (h) | 1.95 ± 1.89 | 2.77 ± 1.76 |

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; Tmax: Time to reach maximum plasma concentration. Data is representative of values found in bioequivalence studies.[3][4]

Table 2: Validation Summary for a Typical LC-MS/MS Method for Topiramate Quantification using this compound

| Validation Parameter | Result |

| Linearity Range | 20 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 5.25% |

| Inter-day Precision (%CV) | < 6.24% |

| Intra-day Accuracy (% Bias) | 93.45% - 108.68% |

| Inter-day Accuracy (% Bias) | 99.24% - 116.63% |

%CV: Percent coefficient of variation; % Bias: Percent deviation from the nominal concentration. These values demonstrate the precision and accuracy of the analytical method.[2]

Experimental Protocols

Detailed Protocol for Topiramate Quantification in Human Plasma using LC-MS/MS

This protocol outlines a standard procedure for the determination of topiramate concentrations in human plasma samples.

1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add 50 µL of this compound internal standard solution (concentration is dependent on the calibration curve range).

-

Vortex mix the sample.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water.

-

Elute topiramate and this compound with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Tandem Mass Spectrometry:

Mandatory Visualizations

Experimental Workflow for Topiramate Quantification

Caption: Experimental workflow for topiramate quantification in plasma.

Topiramate Signaling Pathways

Caption: Simplified signaling pathways modulated by topiramate.

Linking Pharmacokinetics to Pharmacodynamics

While this compound is not directly used in pharmacodynamic assays, its role in providing accurate pharmacokinetic data is paramount for establishing a clear relationship between drug exposure and its therapeutic or adverse effects. The precise measurement of topiramate concentrations over time allows for the development of robust pharmacokinetic/pharmacodynamic (PK/PD) models. These models are crucial for:

-

Dose Optimization: Determining the optimal dosing regimen to maximize efficacy and minimize side effects.

-

Understanding Variability: Investigating the sources of inter-individual variability in drug response.

-

Predicting Clinical Outcomes: Simulating the effects of different dosing strategies on patient outcomes.

The multifaceted mechanism of action of topiramate, which includes the modulation of voltage-gated sodium and calcium channels, enhancement of GABAergic activity, antagonism of AMPA/kainate glutamate receptors, and inhibition of carbonic anhydrase, results in a complex pharmacodynamic profile. Accurate pharmacokinetic data, made possible by the use of this compound, is the foundation for dissecting and understanding these complex dose-response relationships.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Application of Topiramate-d12 in Therapeutic Drug Monitoring

Introduction

Topiramate is a widely prescribed antiepileptic drug (AED) utilized for various types of seizures and migraine prophylaxis.[1][2][3] Therapeutic Drug Monitoring (TDM) is essential in the clinical management of topiramate therapy to optimize dosage, minimize adverse effects, and account for interindividual pharmacokinetic variability.[4][5] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the preferred analytical method for TDM due to its high sensitivity and selectivity.[5][6] A cornerstone of accurate and precise quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard (IS). This guide provides an in-depth technical overview of the application of Topiramate-d12, the deuterated analog of topiramate, as the gold-standard internal standard for this purpose.

The Role of this compound in Quantitative Analysis

In quantitative bioanalysis, an internal standard is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. Its purpose is to correct for the loss of analyte during sample processing and for variations in instrument response. A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it has nearly identical chemical and physical properties to the analyte (topiramate).[7] It co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer, allowing it to accurately account for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.[7] The concentration of topiramate in a patient sample is determined by calculating the ratio of the analyte's mass spectrometric response to that of the known concentration of this compound.

General Experimental Workflow

The TDM of topiramate using this compound as an internal standard follows a structured workflow from sample receipt to final result reporting. This process ensures consistency, accuracy, and traceability.

Detailed Experimental Protocols

The following protocols are a composite of validated methods published in scientific literature. Specific parameters may be optimized by individual laboratories.

Sample Preparation

The goal of sample preparation is to remove interfering substances, such as proteins, from the plasma or serum sample.[5] Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

-

Protein Precipitation (PPT): This is a rapid and simple method.

-

To a 100 µL aliquot of plasma/serum, add the this compound internal standard solution.[8]

-

Add 300-400 µL of a cold organic solvent, typically acetonitrile, to precipitate proteins.[8]

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new vial for injection into the LC-MS/MS system.[8]

-

-

Solid-Phase Extraction (SPE): This method provides a cleaner extract compared to PPT.

-

To a 200 µL plasma sample, add 50 µL of the this compound internal standard.[4]

-

Pre-condition an SPE cartridge (e.g., Strata-X) with methanol and then water.[4][9]

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar interferences.[4]

-

Elute the topiramate and this compound from the cartridge using a suitable organic solvent like acetonitrile or methanol.[4]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[7]

-

Liquid Chromatography (LC) Conditions

Chromatographic separation is performed to isolate topiramate from other components in the extract before it enters the mass spectrometer.

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase (e.g., Kinetex C18, Symmetry C18)[1][2][10] |

| Column Dimensions | 50 x 2.1 mm, 2.6 µm or similar |

| Mobile Phase | A combination of an aqueous component (e.g., water, 2 mM ammonium acetate) and an organic component (e.g., acetonitrile, methanol).[6][10][11][12] |

| Elution Mode | Isocratic or Gradient[6][8][12] |

| Flow Rate | 0.4 - 0.6 mL/min[2][11] |

| Injection Volume | 5 - 50 µL[4] |

| Run Time | 2 - 10 minutes[10][12] |

Tandem Mass Spectrometry (MS/MS) Conditions

The mass spectrometer provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4][9][11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[1][8][9] |

| MRM Transition (Topiramate) | m/z 338.2 → 78.2[9][11] |

| MRM Transition (this compound) | m/z 350.3 → 78.2 or m/z 350.4 → 90.1[9][13] |

Method Performance and Validation Data

Validated LC-MS/MS methods using this compound demonstrate excellent performance, meeting regulatory guidelines for clinical diagnostic assays.[9]

Table 1: Linearity & Calibration Range

The linear range of an assay defines the concentrations over which the method is accurate and precise.

| Study / Method | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) |

| Method 1[10] | 1.20 - 36.0 | Not Specified |

| Method 2[1] | 0.5 - 30 | r > 0.99 |

| Method 3[14] | 0.625 - 40 | r² = 0.9960 |

| Method 4[9] | 0.01 - 2.0 | Not Specified |

| Method 5[11] | 0.015 - 3.0 | Not Specified |

Table 2: Precision and Accuracy

Precision measures the closeness of repeated measurements (%CV), while accuracy measures the closeness to the true value (bias %).

| Study / Method | Concentration Levels | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy / Bias (%) |

| Method 1[10] | Multiple | 1.4 - 2.5% | ≤ 3.2% | -0.3 to 3.5% |

| Method 2[1] | Three | Not Specified | 0.7 - 7.8% | -10.0 to 2.1% |

| Method 3[14] | Multiple (Plasma) | 6 - 13% | Not Specified | 82 to 108% |

Table 3: Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting endogenous components on ionization.

| Study / Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect Assessment |

| Method 1[1] | 84.1 - 90.0% | 90.0 - 111.0% | Lack of matrix effect shown |

| Method 2[5] | > 84% (most studies) | > 84% (most studies) | Calculated at 96.5% to 111.96% |

| Method 3[10] | Not Specified | Not Specified | No evidence of a matrix effect |

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, reliable, and accurate platform for the therapeutic drug monitoring of topiramate.[1][2][9] These highly validated methods demonstrate excellent linearity, precision, and accuracy across clinically relevant concentration ranges. The ability to precisely quantify topiramate concentrations in patient plasma or serum allows clinicians to make informed decisions, tailoring dosages to individual patient needs, thereby enhancing therapeutic efficacy and improving patient safety.[4][5]

References

- 1. Therapeutic drug monitoring of topiramate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tdm-monografie.org [tdm-monografie.org]

- 4. benchchem.com [benchchem.com]

- 5. cda-amc.ca [cda-amc.ca]

- 6. ijprajournal.com [ijprajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]

- 9. Determination of topiramate in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Quantification of Topiramate in Biological Samples Using Topiramate-d12

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the state-of-the-art methodology for the accurate and robust quantification of the anti-epileptic drug topiramate in biological matrices. It focuses on the use of its deuterated analog, Topiramate-d12, as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This combination represents the gold standard for bioanalytical assays, ensuring the highest level of accuracy and precision required for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2]

The Role and Advantage of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting analytical variability. The ideal IS co-elutes with the analyte and experiences similar effects during sample preparation and analysis, such as extraction loss and ionization suppression or enhancement in the mass spectrometer.[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice for LC-MS/MS assays.[1] this compound has a chemical structure identical to topiramate, except that twelve hydrogen atoms have been replaced with deuterium. This results in a higher molecular weight, allowing it to be distinguished from the unlabeled topiramate by the mass spectrometer. However, its physicochemical properties are nearly identical, ensuring it behaves similarly to the analyte throughout the analytical process. This minimizes variability and leads to more accurate and precise results compared to using structural analogs as internal standards.[3]

Experimental Workflow for Topiramate Quantification

The quantification of topiramate in biological samples using this compound as an internal standard typically follows a standardized workflow. This process involves sample preparation to isolate the analyte and internal standard from the complex biological matrix, followed by chromatographic separation and subsequent detection and quantification by mass spectrometry.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the quantification of topiramate using this compound.

Sample Preparation

The goal of sample preparation is to extract topiramate and this compound from the biological matrix while removing proteins and other interfering substances.[4] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[4]

Protocol 1: Solid-Phase Extraction (SPE) [2]

-

Conditioning: Condition a Strata-X extraction cartridge with 2.0 mL of acetonitrile followed by 3.0 mL of water.[5]

-

Sample Loading: To a 200 µL aliquot of human plasma, add 50 µL of the internal standard working solution (e.g., 2000 ng/mL this compound).[3][5] Add 350 µL of water and mix.[3][5] Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge twice with 2.0 mL of water to remove interfering substances.[5]

-

Elution: Elute topiramate and the internal standard with 1.0 mL of acetonitrile.[5]

-

Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP) [6]

-

Precipitation: To a volume of plasma (e.g., 100 µL), add a threefold volume of a precipitating agent such as acetonitrile containing the internal standard (this compound).[5][6]

-

Vortexing: Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Dilution and Analysis: The supernatant may be diluted further before injection into the LC-MS/MS system.[6]

Liquid Chromatography

Chromatographic separation is typically achieved using a reverse-phase C18 column.[6][7] The mobile phase composition and gradient are optimized to achieve good peak shape and separation from endogenous matrix components.

| Parameter | Typical Conditions |

| Column | C18 (e.g., Waters BEH C18, Ascentis C18)[6][7] |

| Mobile Phase | A mixture of an aqueous component (e.g., water with a buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8] |

| Elution Mode | Isocratic or gradient elution.[6][8] |

| Flow Rate | Typically in the range of 0.4 - 1.0 mL/min.[3][9] |

| Column Temperature | Maintained at a constant temperature (e.g., 40°C) for reproducibility. |

| Injection Volume | 5 - 50 µL.[5] |

Mass Spectrometry